molecular formula C11H19NO4 B1471008 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate CAS No. 309977-81-9

1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate

Cat. No.: B1471008
CAS No.: 309977-81-9
M. Wt: 229.27 g/mol
InChI Key: SXPBYQSHKGEXHF-UHFFFAOYSA-N
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Description

“1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.27300 . The compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 229.27300 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

1. Synthesis and Application in Organic Chemistry

1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate is utilized in various synthetic processes in organic chemistry. For instance, it has been used in the highly stereoselective hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, resulting in important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Similarly, it plays a role in the preparation of 1,2-oxazetidines, a significant process in the field of organic synthesis (Liu, Chen, Zhou, & Tan, 2017).

2. Involvement in Diastereoselective Alkylation

This compound is involved in the diastereoselective alkylation of diastereomers of oxazolidine dicarboxylates. The presence of bulky ring substituents like tBu, along with Boc as the N-protecting group, leads to the formation of specific alkylated diastereomers, which are significant in chemical synthesis (Koskinen, Saarenketo, & Straub, 2004).

3. Contribution to Theoretical Chemistry Studies

In theoretical chemistry, this compound is studied for its reactivity and selectivity. For example, a theoretical study on rhodium(I) catalyzed carbonylative ring expansions of aziridines involved this compound, providing insights into the regioselectivity and enantiospecificity of these reactions (Ardura, López, & Sordo, 2006).

4. Role in Methylation Processes

It has been reported in the context of methylation processes as well, such as the highly diastereoselective methylation of five-ring N,O-acetals. This is crucial for determining the configuration of methylated products, which has implications in synthetic organic chemistry (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).

Safety and Hazards

The safety information available indicates that “1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate” may pose certain hazards. The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, and the precautionary statement is P261 .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-methylazetidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPBYQSHKGEXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (1.05 equiv; 5.9 mmol, 0.6 g, 0.83 mL) in anhydrous tetrahydrofuran (15 mL) was added n-butyl lithium (1.05 equiv; 5.9 mmol, 2.36 mL of a 2.5M solution in hexanes) and the resulting light yellow solution was warmed to 0° C. for 10 min. It was then cooled back to −78° C. and N-(tert-butoxycarbonyl)-azetidine-2(S)-carboxylic acid, methyl ester (5.63 mmol, 1.21 g) in dry tetrahydrofuran (3.0 mL) was added dropwise and stirring was continued for 45 min. After this time, hexamethylphosphoramide (2.0 equiv; 11.3 mmol, 2.02 g, 1.96 mL) was added and the reaction mixture was stirred for 0.5 h. At this point, iodomethane (5.0 equiv; 28.2 mmol, 3.99 g, 1.75 mL) was added (−78° C.), the cooling bath was removed, and stirring was continued overnight (16 h) at ambient temperature. Addition of saturated ammonium chloride solution, extraction with ethyl acetate, washing of the combined organic layer with water (2×) and brine, drying (MgSO4), and concentration yielded crude material which was purified by Biotage flash-coloumn chromatography (15% ethyl acetate, 85% hexanes) to provide N-(tert-butyloxycarbonyl)-2(R,S)-methylazetidine-2-carboxylic acid, methyl ester (0.9 g, 70% yield).
Quantity
0.83 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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15 mL
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solvent
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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1.21 g
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reactant
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3 mL
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1.96 mL
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reactant
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1.75 mL
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reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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